molecular formula C15H18N2O3 B1375412 ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1262849-21-7

ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1375412
CAS No.: 1262849-21-7
M. Wt: 274.31 g/mol
InChI Key: BXFPVCPIWPYNPP-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group at the 4-position of the pyrazole ring, a 4-methoxybenzyl group at the 1-position, and a methyl group at the 3-position

Properties

IUPAC Name

ethyl 1-[(4-methoxyphenyl)methyl]-3-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-20-15(18)14-10-17(16-11(14)2)9-12-5-7-13(19-3)8-6-12/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFPVCPIWPYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 4-methoxybenzyl group: This step involves the alkylation of the pyrazole nitrogen at position 1 using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Esterification: The carboxylic acid group at position 4 of the pyrazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted pyrazoles

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used as a probe in biological studies to understand the interactions of pyrazole derivatives with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The presence of the methoxybenzyl group enhances its binding affinity to certain biological targets, while the pyrazole ring provides stability and specificity.

Comparison with Similar Compounds

Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate: This compound differs by the position of the methyl group, which can affect its chemical reactivity and biological activity.

    1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of the ethyl ester group makes this compound more polar and potentially more reactive in certain chemical reactions.

    1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-4-carbaldehyde:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.

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